molecular formula C14H21ClN2O3 B1204950 N,N-Dimethylalanylbenzocaine CAS No. 80317-97-1

N,N-Dimethylalanylbenzocaine

Cat. No.: B1204950
CAS No.: 80317-97-1
M. Wt: 300.78 g/mol
InChI Key: QNQFINODOCGQCK-UHFFFAOYSA-N
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Description

N,N-Dimethylalanylbenzocaine is a derivative of benzocaine (ethyl 4-aminobenzoate), a well-known local anesthetic. The compound is synthesized by coupling N,N-dimethylalanine to the amino group of benzocaine, forming an amide bond. This modification introduces a dimethylated alanine moiety, enhancing its physicochemical and pharmacological properties compared to unmodified benzocaine . The molecular formula of this compound is inferred to be C14H20N2O3, combining benzocaine’s aromatic core (C9H11NO2) with N,N-dimethylalanine (C5H11NO2).

Key structural features:

  • Benzocaine backbone: Retains the ethyl 4-aminobenzoate structure, critical for local anesthetic activity.

Properties

CAS No.

80317-97-1

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

ethyl 4-[3-(dimethylamino)propanoylamino]benzoate;hydrochloride

InChI

InChI=1S/C14H20N2O3.ClH/c1-4-19-14(18)11-5-7-12(8-6-11)15-13(17)9-10-16(2)3;/h5-8H,4,9-10H2,1-3H3,(H,15,17);1H

InChI Key

QNQFINODOCGQCK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN(C)C.Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN(C)C.Cl

Synonyms

JK-43
N,N-dimethyl-D,L-alanylbenzocaine hydrochloride
N,N-dimethylalanylbenzocaine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Benzocaine (Ethyl 4-Aminobenzoate)
  • Structure : Lacks the dimethylalanyl group; primary amine at the 4-position.
  • Properties :
    • Low water solubility (0.4 mg/mL) due to the hydrophobic aromatic ring.
    • Rapid metabolism by esterases, leading to short duration of action.
  • Key Difference : N,N-Dimethylalanylbenzocaine’s tertiary amine and amide bond likely improve solubility and metabolic stability .
Procaine
  • Structure: Contains a diethylaminoethyl group linked via an ester bond to 4-aminobenzoic acid.
  • Properties :
    • Higher water solubility than benzocaine due to the ionizable tertiary amine.
    • Shorter half-life due to esterase hydrolysis.
  • Comparison : this compound’s amide bond may confer greater resistance to hydrolysis, extending its duration of action.
N,N-Dimethyl-L-Phenylalanine
  • Structure: A dimethylated amino acid with a benzene ring (C11H15NO2).
  • Properties: Increased lipophilicity compared to non-methylated phenylalanine. Used in peptide synthesis to modulate membrane permeability.
  • Relevance : Highlights how dimethylation alters solubility and interaction with biological membranes, a feature shared with this compound .
N,N-Dimethylbenzylamine
  • Structure : Tertiary amine with a benzyl group (C9H13N).
  • Properties :
    • Used as a catalyst in polyurethane production.
    • High reactivity due to the lone pair on the nitrogen.
  • Contrast: While structurally similar in having a benzene ring and dimethylamino group, N,N-Dimethylbenzylamine lacks the ester and amide functional groups critical for anesthetic activity .

Physicochemical and Pharmacological Properties

Compound Molecular Weight Water Solubility logP (Lipophilicity) Half-Life
Benzocaine 165.19 g/mol 0.4 mg/mL 2.5 0.5–1 hr
Procaine 236.31 g/mol 5 mg/mL 1.1 1–2 hr
This compound* 278.32 g/mol ~3–5 mg/mL 1.8 2–4 hr
N,N-Dimethylbenzylamine 135.21 g/mol Miscible 1.2 N/A

*Estimated values based on structural analogs.

Key Findings :

  • The amide bond likely reduces susceptibility to esterase degradation, a limitation of procaine and benzocaine .

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